molecular formula C9H17NO6 B014337 Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside CAS No. 3946-01-8

Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Cat. No. B014337
CAS RN: 3946-01-8
M. Wt: 235.23 g/mol
InChI Key: ZEVOCXOZYFLVKN-JGKVKWKGSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside and its derivatives involves several steps, including benzoylation, O-deisopropylidenation, selective benzoylation, mesylation, and treatment with thiourea, leading to the formation of specific 5-thio compounds and subsequent modifications to achieve the title compound. These synthetic routes provide essential derivatives for further chemical and biological studies (Hasegawa et al., 1978).

Molecular Structure Analysis

The molecular structure of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside reveals distorted chair conformations and significant ring distortions influenced by the N-acyl side chain's bulkiness. The crystal structure analysis provides insights into the geometrical variations and the conformational behavior of the GlcNAc aldohexopyranosyl rings in the solid state, highlighting the structural flexibility of these molecules (Xiaosong Hu et al., 2011).

Chemical Reactions and Properties

Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside participates in various chemical reactions, including glycosylation processes that are pivotal for synthesizing complex oligosaccharides. These reactions utilize specific protecting groups and glycosylating agents, enabling the construction of oligosaccharides with branched 2-acetamido-2-deoxy-D-glucosyl residues, which are critical for studying bacterial cell-wall, human milk, and blood-group substances (Durette & Meitzner, 1981).

Scientific Research Applications

  • Enzyme Inhibition Studies : Verhoeven and Schwyzer (1972) demonstrated that the methyl 2-acetamido-6-O-(N-methyl-isonicotinylium)-2-deoxy-beta-D-glucopyranoside ion exhibits binding modes analogous to lysozyme in solution. This suggests its potential use in understanding enzyme-inhibitor interactions (Verhoeven & Schwyzer, 1972).

  • Synthesis of Biomedicine Compounds : Cai, Ling, and Bundle (2009) presented an efficient method for synthesizing 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-beta-D-glucose. These compounds hold potential applications in biomedicine (Cai, Ling, & Bundle, 2009).

  • Cell Wall Component Synthesis : Warren, Nasir-ud-din, and Jeanloz (1978) synthesized derivatives of methyl 2-acetamido-3-O-allyl-2-deoxy-4-O-methyl-beta-D-glucopyranoside, a key component of the Micrococcus lysodeikticus cell wall. This has implications for understanding cell wall structures (Warren, Nasir-ud-din, & Jeanloz, 1978).

  • Therapeutic Compound Creation : Ljevakovic, Tomić, and Tomašić (1988) explored selective pivaloylation of 2-acetamido-2-deoxy sugars and their methyl glycosides, creating new compounds with potential therapeutic applications (Ljevakovic, Tomić, & Tomašić, 1988).

  • Vaccine Development : Yeung, Hill, Janicka, and Petillo (2000) synthesized hyaluronan trisaccharides, which could enable the development of vaccines against specific pathogens (Yeung, Hill, Janicka, & Petillo, 2000).

  • Conformational Studies : Hu, Zhang, Oliver, and Serianni (2011) examined the conformational properties of methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside dihydrate, contributing to our understanding of carbohydrate chemistry (Hu, Zhang, Oliver, & Serianni, 2011).

Safety And Hazards

The compound should be stored in a refrigerated environment . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVOCXOZYFLVKN-JGKVKWKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
D Piszkiewicz, TC Bruice - Journal of the American Chemical …, 1968 - ACS Publications
The hydrolyses of methyl and pyranosyl glycosides of glucose (Gl) and N-acetylglucosamine (NAG) have been studied in the low pH range at 78.2, µ= 0.3. The rates of hydrolysis of …
Number of citations: 40 0-pubs-acs-org.brum.beds.ac.uk
IK Seo - 2017 - summit.sfu.ca
Thiazoline-sugar based inhibitors are known transition state analog inhibitors of N-acetylhexosaminidases that utilize a substrate assisted catalysis mechanism. Although selective …
Number of citations: 0 summit.sfu.ca
SJ Benkovic - 2021 - nasonline.org
… acid catalyzed hydrolysis of methyl 2-acetamido-2-deoxy-betad-glucopyranoside. J. Am. … acid catalyzed hydrolysis of methyl 2-acetamido-2-deoxy-betad-glucopyranoside. J. Am. …
Number of citations: 0 www.nasonline.org
R Sharma, C Das, A Chatterjee… - Journal of Chemical & …, 2009 - ACS Publications
The electrical conductances of solutions of tetrabutylammonium bromide (Bu 4 NBr), sodium tetraphenylborate (NaBPh 4 ), and sodium bromide (NaBr) in ethylene glycol (EG) (1) + …
Number of citations: 10 0-pubs-acs-org.brum.beds.ac.uk
M He, Z Liu, D Liang - Journal of Chemical & Engineering Data, 2001 - ACS Publications
Eighteen values of the bubble-point and dew-point temperature, pressure, and molar volume for the binary HFC134a/HCFC133a system were measured with a constant-volume method…
Number of citations: 2 0-pubs-acs-org.brum.beds.ac.uk
IH Jung, WY Lo, J Jang, W Chen, D Zhao… - Chemistry of …, 2014 - ACS Publications
New electron withdrawing monomers, thieno[2′,3′:5′,6′]pyrido[3,4-g]thieno[3,2-c]isoquinoline-5,11(4H,10H)-dione (TPTI) and fluorenedicyclopentathiophene dimalononitrile (CN), …
Number of citations: 109 0-pubs-acs-org.brum.beds.ac.uk
IK Nielsen - 2012 - nmbu.brage.unit.no
Målet med denne oppgaven har vært å finne hvilke aminosyrer som interagerer med substratet i -3 og +3 subsetet i ChiA og hvilken effekt de har. Det er spesielt interessant å se på om …
Number of citations: 2 nmbu.brage.unit.no

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